Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a synthetic compound featuring a benzodioxole moiety linked via a ketone bridge to a 1,4-diazepane ring substituted with a cyclobutyl group.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-17(13-5-6-15-16(11-13)22-12-21-15)19-8-2-7-18(9-10-19)14-3-1-4-14/h5-6,11,14H,1-4,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORFQZMYPCVNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzodioxoles and diazepanes, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H24N2O3. The compound features a benzodioxole moiety linked to a cyclobutyl-substituted diazepane. Its structural complexity allows for various interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 356.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter systems.
- Enzyme Inhibition : It has been shown to inhibit certain enzyme activities related to signal transduction pathways.
- Cell Proliferation : Studies indicate that this compound can affect cell growth and apoptosis in cancer cell lines.
Biological Activity
Research has demonstrated that this compound exhibits multiple biological activities:
Anticancer Activity
In vitro studies have revealed that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Neuroprotective Effects
The compound also demonstrates neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. These properties suggest potential applications in treating neurodegenerative diseases.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further investigation in antibiotic development.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
- Neuroprotection in Animal Models : Research conducted on animal models demonstrated that treatment with this compound reduced markers of neuroinflammation and improved cognitive function after induced oxidative stress .
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties against Staphylococcus aureus and found significant inhibition zones compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
The table below compares key structural and molecular attributes of Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone (Compound A) with related compounds from the evidence:
*Calculated based on structural analysis; experimental data unavailable.
Key Observations :
- Substituent Effects : The cyclobutyl group in Compound A introduces steric hindrance, contrasting with the electron-donating methoxy group in or the hydrophobic chlorophenyl in . Such differences may modulate solubility and bioavailability.
- Functional Groups : All compounds share a benzodioxole-ketone scaffold, but heteroatom variations (e.g., sulfur in , oxygen in ) alter electronic properties and metabolic pathways .
Software and Analytical Tools
- Crystallography : Tools like SHELX () and Mercury () enable structural validation. For example, Mercury’s packing similarity analysis could compare Compound A’s crystal lattice with ’s thiazepane derivative .
- Safety Profiling: While direct SDS data for Compound A are lacking, ’s guidelines for benzodioxole-methanones recommend inert atmosphere storage and PPE during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
